molecular formula C12H12FIN2O3 B119945 (S)-N-[3-(3-Fluoro-4-iodo-phenyl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide CAS No. 149524-45-8

(S)-N-[3-(3-Fluoro-4-iodo-phenyl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide

Cat. No. B119945
M. Wt: 378.14 g/mol
InChI Key: YLWDRZMLYRIMNV-VIFPVBQESA-N
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Description

This compound is a derivative of oxazolidinone, a class of compounds that includes several important antibiotics, such as linezolid and tedizolid . The presence of fluorine and iodine atoms suggests that it might have unique reactivity or biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the oxazolidinone ring, which is a five-membered ring containing nitrogen and oxygen atoms. The 3-fluoro-4-iodo-phenyl group would add significant steric bulk and could influence the compound’s reactivity and interactions with biological targets .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the oxazolidinone ring and the fluorine and iodine atoms. These groups could affect its polarity, solubility, stability, and reactivity .

Scientific Research Applications

Oxazolidinones in Antibacterial Research

Oxazolidinones, a novel chemical class of synthetic antimicrobial agents, exhibit a unique mechanism of protein synthesis inhibition. They display bacteriostatic activity against significant human pathogens, including methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae. Linezolid, an oxazolidinone selected for clinical development, has shown promise in treating serious infections due to resistant gram-positive organisms, hinting at the potential for compounds within this class to address critical antimicrobial resistance challenges (Diekema & Jones, 2000).

Acetamide Derivatives and Biological Effects

Research on acetamide, formamide, and their derivatives has expanded our understanding of their biological effects, including toxicological impacts. These compounds continue to hold commercial importance, with recent studies adding significantly to our comprehension of the biological consequences of exposure. This knowledge helps in assessing the safety and environmental impact of these chemicals, which could be relevant for evaluating related compounds (Kennedy, 2001).

Environmental Impact and Treatment of Pharmaceutical Compounds

The environmental presence and impact of pharmaceutical compounds, such as acetaminophen, have been scrutinized, with advanced oxidation processes (AOPs) being explored for their removal from water sources. This research is crucial for understanding how similar compounds might behave in natural and engineered environments, potentially guiding the development of mitigation strategies to address contamination by complex pharmaceuticals (Qutob et al., 2022).

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, physical and chemical properties, and potential biological activity. It could also be interesting to compare its properties and activity to those of other oxazolidinone derivatives .

properties

IUPAC Name

N-[[(5S)-3-(3-fluoro-4-iodophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FIN2O3/c1-7(17)15-5-9-6-16(12(18)19-9)8-2-3-11(14)10(13)4-8/h2-4,9H,5-6H2,1H3,(H,15,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWDRZMLYRIMNV-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FIN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459277
Record name N-{[(5S)-3-(3-Fluoro-4-iodophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-[3-(3-Fluoro-4-iodo-phenyl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide

CAS RN

149524-45-8
Record name N-{[(5S)-3-(3-Fluoro-4-iodophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
[N-]=[N+]=NCC1CN(c2ccc(I)c(F)c2)C(=O)O1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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